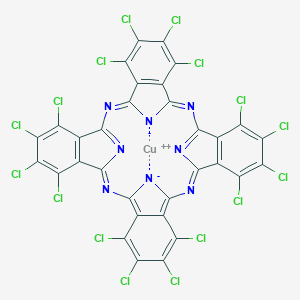

Copper perchlorophthalocyanine

描述

Copper perchlorophthalocyanine is a synthetic organic compound known for its vibrant green color. It is widely used as a pigment in various industrial applications, including paints, inks, and plastics. The compound is a derivative of copper phthalocyanine, where all hydrogen atoms are replaced by chlorine atoms, resulting in a unique chemical structure that imparts its distinctive color and properties.

准备方法

Synthetic Routes and Reaction Conditions: Copper perchlorophthalocyanine is synthesized through the chlorination of copper phthalocyanine. The process involves the reaction of copper phthalocyanine with chlorine gas in the presence of a suitable catalyst, typically iron chloride. The reaction is carried out at elevated temperatures, usually around 180-200°C, to ensure complete chlorination.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination reactors. The process begins with the preparation of copper phthalocyanine, which is then subjected to chlorination. The reaction mixture is continuously stirred and maintained at the desired temperature to achieve uniform chlorination. After the reaction is complete, the product is purified through filtration and washing to remove any unreacted materials and by-products.

化学反应分析

Types of Reactions: Copper perchlorophthalocyanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of copper.

Reduction: It can be reduced to lower oxidation states, altering its color and properties.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.

Major Products Formed:

Oxidation: Oxidized forms of this compound with different oxidation states.

Reduction: Reduced forms with altered electronic properties.

Substitution: New derivatives with modified functional groups and properties.

科学研究应用

Scientific Research Applications

1. Photodynamic Therapy

Copper perchlorophthalocyanine has been investigated for its potential in photodynamic therapy (PDT) for cancer treatment. PDT utilizes photosensitizers that produce reactive oxygen species upon light activation, leading to cancer cell death. Studies have shown that this compound effectively generates reactive oxygen species under light irradiation, making it a promising candidate for cancer therapies .

2. Chemical Sensing

The compound exhibits excellent electron-donating properties, making it suitable for use in chemical sensors. Its ability to interact with various analytes allows for the development of sensitive detection methods, particularly for environmental monitoring and biomedical applications. Research has demonstrated its effectiveness in detecting pollutants and biomolecules .

3. Electronics and Photovoltaics

This compound is employed as an electron donor material in organic solar cells due to its high conductivity and stability. The compound's unique electronic properties enable efficient charge transport, contributing to improved solar cell performance . Additionally, it is used in organic light-emitting diodes (OLEDs) and as a photoconductor in laser printers .

4. Catalysis

In chemical synthesis, this compound serves as a catalyst for various organic reactions, including click reactions and coupling reactions. Its catalytic efficiency stems from the presence of the copper center, which facilitates electron transfer processes .

Industrial Applications

1. Pigments

The vibrant green color of this compound makes it a popular choice in the pigment industry. It is widely used in paints, inks, plastics, and textiles due to its excellent color fastness and stability under UV light exposure .

2. Photoconductors

The compound's photoconductive properties are harnessed in applications such as electrophotography and liquid crystal displays (LCDs). Its ability to change conductivity upon light exposure allows for effective image formation in printers and displays .

Data Tables

| Application Area | Specific Use | References |

|---|---|---|

| Medicine | Photodynamic therapy | |

| Chemical Sensing | Environmental monitoring | |

| Electronics | Organic solar cells | |

| Industrial Pigments | Paints, inks | |

| Catalysis | Organic synthesis |

Case Studies

Case Study 1: Photodynamic Therapy Efficacy

A study evaluated the efficacy of this compound as a photosensitizer in PDT against various cancer cell lines. Results indicated significant cell death upon light activation compared to control groups, highlighting its potential role in cancer treatment .

Case Study 2: Chemical Sensor Development

Research focused on developing a chemical sensor using this compound for detecting heavy metal ions in water samples. The sensor demonstrated high sensitivity and selectivity, showcasing the compound's utility in environmental applications .

作用机制

The mechanism of action of copper perchlorophthalocyanine involves its ability to interact with light and generate reactive oxygen species. This property is particularly useful in photodynamic therapy, where the compound is activated by light to produce reactive oxygen species that can kill cancer cells. The molecular targets include cellular components such as proteins, lipids, and DNA, leading to cell damage and death.

相似化合物的比较

Copper perchlorophthalocyanine is unique due to its high degree of chlorination, which imparts its distinctive green color and chemical properties. Similar compounds include:

Copper phthalocyanine: The parent compound with hydrogen atoms instead of chlorine.

Copper tetrafluorophthalocyanine: A derivative with fluorine atoms instead of chlorine.

Nickel perchlorophthalocyanine: A similar compound with nickel as the central metal instead of copper.

These compounds share similar structures but differ in their chemical properties and applications due to the different substituents and central metals.

生物活性

Copper perchlorophthalocyanine (CuPcCl₁₆), also known as Pigment Green 7, is a synthetic pigment belonging to the phthalocyanine family. This compound has garnered attention not only for its vibrant color and stability but also for its potential biological activities. This article explores the biological activity of CuPcCl₁₆, including its interactions with biological systems, cytotoxicity, and applications in medicine.

Chemical Structure and Properties

CuPcCl₁₆ is characterized by its complex structure, which includes a copper ion coordinated to a phthalocyanine ligand that has been fully chlorinated. The chemical formula is with a molar mass of approximately 576.082 g/mol. It appears as a dark green to blue solid and is largely insoluble in water but soluble in concentrated sulfuric acid .

Biological Activity Overview

The biological activity of CuPcCl₁₆ can be categorized into several key areas:

- Antimicrobial Activity : CuPcCl₁₆ exhibits significant antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies have shown its effectiveness in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus.

- Cytotoxicity : Research indicates that CuPcCl₁₆ can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. For instance, studies have demonstrated that CuPcCl₁₆ can significantly reduce cell viability in human breast cancer (MCF-7) and liver cancer (HepG2) cell lines.

- Photodynamic Therapy (PDT) : CuPcCl₁₆ has been investigated for its potential use in photodynamic therapy, where it acts as a photosensitizer. Upon exposure to light, it generates singlet oxygen, which can selectively destroy cancer cells while sparing healthy tissue. This property has led to its exploration in treating various malignancies.

Case Study 1: Antimicrobial Efficacy

A study conducted by Paliwal et al. (2023) assessed the antimicrobial activity of CuPcCl₁₆ against several bacterial strains. The results indicated that CuPcCl₁₆ exhibited a minimum inhibitory concentration (MIC) of 10 µg/mL against E. coli and S. aureus, suggesting strong antibacterial potential .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 10 µg/mL |

| S. aureus | 10 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

Case Study 2: Cytotoxicity in Cancer Cells

In another study focusing on cytotoxicity, CuPcCl₁₆ was tested on MCF-7 and HepG2 cell lines. The findings revealed that treatment with CuPcCl₁₆ resulted in a dose-dependent decrease in cell viability, with IC50 values determined at approximately 5 µM for MCF-7 cells and 8 µM for HepG2 cells .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5 |

| HepG2 | 8 |

The biological activity of CuPcCl₁₆ is primarily attributed to its ability to generate reactive oxygen species upon light activation, leading to oxidative damage in cells. The compound's structure allows it to absorb light effectively, facilitating the excitation process necessary for ROS generation.

属性

CAS 编号 |

14832-14-5 |

|---|---|

分子式 |

C32Cl16CuN8 |

分子量 |

1127.2 g/mol |

IUPAC 名称 |

copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecachloro-2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-nonadecaene |

InChI |

InChI=1S/C32Cl16N8.Cu/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2 |

InChI 键 |

ABFKYPFPQRDCGM-UHFFFAOYSA-N |

SMILES |

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8Cl)Cl)Cl)Cl)C(=N7)N=C2[N-]3)C(=C(C(=C6Cl)Cl)Cl)Cl)C9=C4C(=C(C(=C9Cl)Cl)Cl)Cl.[Cu+2] |

规范 SMILES |

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C3=NC4=NC(=NC5=NC(=NC6=C7C(=C([N-]6)N=C2[N-]3)C(=C(C(=C7Cl)Cl)Cl)Cl)C8=C5C(=C(C(=C8Cl)Cl)Cl)Cl)C9=C4C(=C(C(=C9Cl)Cl)Cl)Cl.[Cu+2] |

同义词 |

copper perchlorophthalocyanine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the crystal structure of copper perchlorophthalocyanine?

A1: this compound (CuC32N8Cl16), also known as Pigment Green 7, stands out due to its highly symmetrical structure. This makes it an ideal candidate for electron crystallography studies. [] Researchers have successfully solved its crystal structure using three-dimensional electron diffraction (3D ED) data. [] This achievement highlights the potential of 3D ED in structural determination of complex molecules.

Q2: Why is this compound used as a model compound in electron microscopy?

A2: The high resolution achievable with this compound makes it a valuable tool for evaluating new methodologies in electron microscopy. For instance, researchers have used theoretical images of this compound to demonstrate how the resolution of electron microscope images can be enhanced from 2 to 1 Å using structure-factor extrapolation. [] This resolution improvement is significant as it allows for the visualization of individual atoms within the molecule.

Q3: What challenges are associated with using electron diffraction data for ab initio structure determination, and how does this compound research address these challenges?

A3: One challenge in using electron diffraction data is the deviation from the single-scattering approximation due to dynamical scattering effects. Research using this compound at 1200kV showed that while n-beam dynamical scattering does occur, a simple correction for secondary scattering is often more important for achieving a good fit to experimental data. [] This finding simplifies data analysis and supports the use of electron diffraction for ab initio structure determination, particularly for organic structures.

Q4: How does this compound contribute to advancing direct methods in electron crystallography?

A4: this compound serves as a model system for developing direct phasing methods in electron crystallography. Researchers have combined electron micrograph and diffraction data from this compound to obtain both amplitudes and phases of structure factors. [] Utilizing a direct method approach, they successfully extended phase information from a resolution of 2 Å to 1 Å, demonstrating the potential of combining imaging and diffraction data for high-resolution structure determination. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。